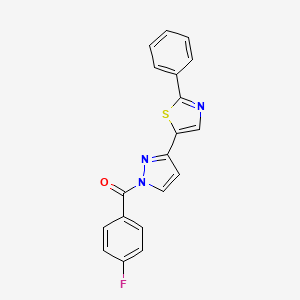
(4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including functional group transformations and the formation of rings or other structural features. For compounds similar to the one , methods typically involve the condensation of different moieties under specific conditions to achieve the desired framework. For example, the synthesis of related thiazol and pyrazol derivatives involves reactions that include condensation, cyclization, and substitution reactions, often facilitated by catalysts or under controlled temperatures to ensure specificity and yield efficiency (Shahana & Yardily, 2020).
Molecular Structure Analysis
Molecular structure analysis of such compounds often employs spectroscopic techniques like NMR, IR, and mass spectrometry, alongside computational methods like density functional theory (DFT) calculations. These methods provide insights into the geometrical configuration, electronic structure, and vibrational modes of the molecules. For instance, DFT calculations help predict the equilibrium geometry and analyze the impact of substituent groups on the molecular structure (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by the presence of functional groups and the overall molecular architecture. Studies on similar molecules have explored their potential in various chemical reactions, including their behavior as intermediates in the synthesis of more complex derivatives. The electronic properties, such as the HOMO-LUMO gap, play a significant role in determining their reactivity and interaction with other molecules (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystalline structure, are crucial for their application and study. X-ray crystallography provides detailed insights into the solid-state structure, offering a basis for understanding the molecular conformation and packing in the crystal lattice. For example, the crystal structure of related compounds has been determined, revealing isostructural features and molecular conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and nucleophilicity, of such compounds are influenced by their structural features. Computational studies, such as DFT, provide valuable predictions of these properties, aiding in the understanding of their behavior in different chemical environments. The electronic distribution and potential energy surfaces obtained from these calculations can predict the sites of reactivity and stability of the molecules under various conditions (Shahana & Yardily, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Jadhav et al. (2015) involved the synthesis of compounds similar to (4-Fluorophenyl)(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone. They described the reaction of 3-Formylchromone with 1-(4-(4-fluorophenyl)thiazol-2-yl)hydrazine leading to structurally related compounds, which were then analyzed for their biological activities (Jadhav, Nikumbh, & Karale, 2015).
- Landage et al. (2019) synthesized a series of compounds including (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone, which are structurally related to the chemical . These compounds were characterized and tested for their antibacterial activities (Landage, Thube, & Karale, 2019).
Biological Activities
- Butler et al. (1984) synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which showed central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. These compounds also exhibited potential antipsychotic effects, highlighting their relevance in pharmacological research (Butler, Wise, & Dewald, 1984).
- Kumar et al. (2012) studied a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating their antimicrobial activity. This suggests the potential use of such compounds in antimicrobial research (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Synthesis Techniques
- Kariuki et al. (2021) synthesized and characterized isostructural compounds related to this compound, focusing on their structural properties using single crystal diffraction. This study contributes to the understanding of the synthesis and crystallization of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Propiedades
IUPAC Name |
(4-fluorophenyl)-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-15-8-6-14(7-9-15)19(24)23-11-10-16(22-23)17-12-21-18(25-17)13-4-2-1-3-5-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCPCKYUOWVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


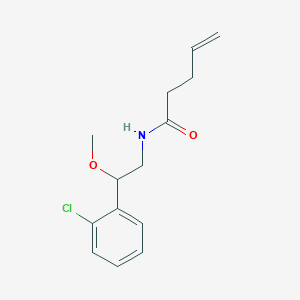
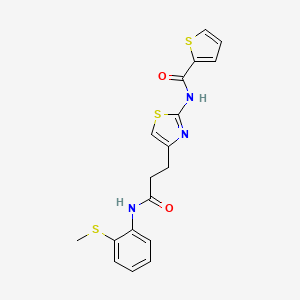
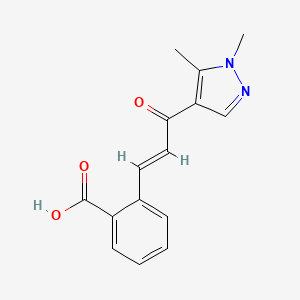
![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)
![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)
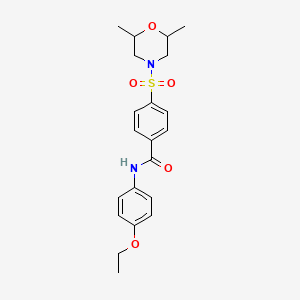
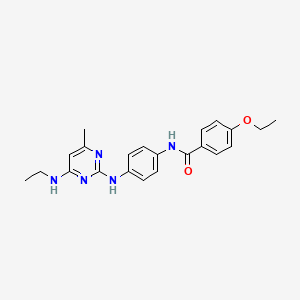
![5-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492396.png)
![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)
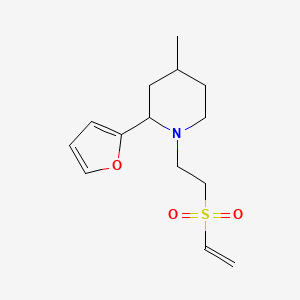
![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)
![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)